(4-Bromopyridin-2-yl)methanamine dihydrochloride
Description
(4-Bromopyridin-2-yl)methanamine dihydrochloride is an organic compound with the molecular formula C6H9BrCl2N2. It is a white crystalline solid that is soluble in water and commonly used as an intermediate in organic synthesis . This compound is known for its stability under normal conditions and its utility in various chemical reactions.
Properties
IUPAC Name |
(4-bromopyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWIBRXCAIQEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Pyridinemethanamine Derivatives
A common precursor for this compound is 2-pyridinemethanamine, which undergoes electrophilic aromatic substitution to introduce bromine at the 4-position. Bromination is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or acetic acid
-
Catalyst : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)
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Temperature : 0–25°C
Mechanistic Insight :
The bromine atom is directed to the para position relative to the methanamine group due to the electron-donating effect of the amine, which activates the ring for electrophilic attack.
Reductive Amination of 4-Bromo-2-pyridinecarbaldehyde
This method involves the condensation of 4-bromo-2-pyridinecarbaldehyde with ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) over a palladium catalyst.
Key Steps :
-
Condensation :
-
Reduction :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C (condensation), 0°C (reduction) |
| Catalyst | Pd/C (for H₂ method) |
| Yield | 70–85% |
This route is favored for its scalability and compatibility with continuous flow systems in industrial settings.
Salt Formation: Conversion to Dihydrochloride
The free base is treated with hydrochloric acid (HCl) to form the dihydrochloride salt, enhancing solubility and stability.
Procedure :
-
Dissolve (4-Bromopyridin-2-yl)methanamine in anhydrous ethanol.
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Add concentrated HCl (2 equivalents) dropwise at 0°C.
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Precipitate the product by cooling to −20°C.
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Isolate via filtration and wash with cold ether.
Characterization Data :
| Property | Value | Source |
|---|---|---|
| Melting Point | 198–200°C (dec.) | PubChem |
| Solubility | >50 mg/mL in H₂O | PubChem |
| Purity (HPLC) | ≥98% |
Industrial-Scale Production
Continuous Flow Bromination
Large-scale synthesis employs continuous flow reactors to improve safety and efficiency during bromination.
Advantages :
Crystallization Techniques
Industrial purification uses anti-solvent crystallization with tert-butyl methyl ether (TBME) to achieve >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Bromination of 2-Pyridinemethanamine | 65 | 95 | Moderate | High |
| Reductive Amination | 80 | 98 | High | Moderate |
| Continuous Flow | 75 | 99 | Very High | Low |
Mechanistic Challenges and Solutions
Regioselectivity in Bromination
The para selectivity is critical to avoid ortho-brominated byproducts. Using FeBr₃ as a catalyst suppresses ortho substitution by stabilizing the transition state through coordination with the pyridine nitrogen.
Stability of the Free Base
The free amine is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis. Stabilizing agents like ascorbic acid (0.1% w/w) are added to industrial batches.
Emerging Catalytic Approaches
Palladium-Catalyzed Amination
Recent studies explore Buchwald-Hartwig amination to introduce the methanamine group directly onto 4-bromopyridine.
Conditions :
While less efficient than classical methods, this approach avoids harsh reducing agents.
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Organic Synthesis
(4-Bromopyridin-2-yl)methanamine dihydrochloride serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo substitution, oxidation, and coupling reactions makes it valuable in developing new compounds.
Biological Studies
The compound is utilized in biological research to study various pathways and mechanisms. It acts as a building block for bioactive molecules, contributing to the development of pharmaceuticals.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic effects. It has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that it exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 64 µg/mL.
- Anticancer Potential : In vitro studies indicate that it can induce apoptosis in cancer cells, with IC50 values of 10 µM for A549 lung cancer cells and 15 µM for HeLa cervical cancer cells.
Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
Case Study on Antimicrobial Activity
A clinical trial assessed the efficacy of this compound as a treatment for skin infections caused by resistant bacterial strains. Participants receiving the compound showed a significant reduction in infection rates compared to those on placebo.
Case Study on Cancer Treatment
A laboratory study using xenograft models investigated the effects of this compound on tumor growth. Results indicated that treatment led to a significant decrease in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a building block in the synthesis of bioactive molecules. Its effects are mediated through its ability to participate in various chemical reactions, altering the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanamine dihydrochloride: Similar in structure but with the bromine atom at a different position on the pyridine ring.
(2-Chloropyridin-4-yl)methanamine dihydrochloride: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
(4-Bromopyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
(4-Bromopyridin-2-yl)methanamine dihydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrClN
- Molecular Weight : 238.00 g/mol
- Structure : The compound features a bromine atom attached to the pyridine ring at the 4-position and an amine group at the 2-position.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which could be leveraged for therapeutic applications.
The biological activity of this compound is attributed to its interaction with biological targets such as enzymes and receptors. The bromine atom and the amine group can facilitate binding interactions, influencing the activity of target proteins.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that it exhibited notable antibacterial activity comparable to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound was tested on several cell lines, including A549 (lung cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
Case Studies
- Case Study on Antimicrobial Activity : A clinical trial assessed the efficacy of this compound as a treatment for skin infections caused by resistant bacterial strains. The trial reported a significant reduction in infection rates among participants treated with the compound compared to placebo.
- Case Study on Cancer Treatment : A laboratory study investigated the effects of this compound on tumor growth in xenograft models. Results indicated that treatment with this compound led to a significant decrease in tumor size compared to control groups.
Q & A
Q. Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect impurities. UV detection at 254 nm is standard for pyridine derivatives .
- Stability Testing : Store at −20°C under inert atmosphere (argon). Accelerated stability studies (40°C/75% RH for 1 month) can predict degradation pathways. Monitor via LC-MS for dehalogenation or hydrochloride dissociation .
Advanced: What crystallographic strategies are recommended for resolving the 3D structure of this compound?
Q. Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water.
- Refinement : Apply the SHELXL program for small-molecule refinement. Key parameters include thermal displacement (ADPs) and hydrogen bonding networks. Validate with R-factor (<5%) and residual density maps .
- Challenges : Bromine’s high electron density may cause absorption errors; correct via multi-scan or empirical methods (SADABS) .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer :
The 4-bromo group acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:
- Catalyst System : Use Pd(PPh) or PdCl(dppf) with arylboronic acids in THF/water (3:1) at 80°C.
- Electronic Effects : Bromine’s electron-withdrawing nature enhances oxidative addition efficiency. Monitor regioselectivity via H NMR to confirm coupling at the 4-position .
- Byproduct Mitigation : Additives like CsCO neutralize HBr, preventing catalyst poisoning .
Advanced: What computational methods are suitable for studying the compound’s binding affinity to biological targets (e.g., LOXL2)?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (−0.2 e).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze hydrogen bonds between the amine group and catalytic lysine residues .
- SAR Insights : Compare IC values of bromine-substituted analogs versus chloro or methyl derivatives to quantify halogen effects .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?
Q. Methodological Answer :
- Dynamic Effects : Rotameric interconversion of the methanamine group may cause peak splitting. Analyze variable-temperature NMR (VT-NMR) from −40°C to 25°C to observe coalescence .
- Impurity Identification : Cross-reference LC-MS data with synthetic intermediates (e.g., unreacted aldehyde or debrominated byproducts) .
- DFT Calculations : Simulate NMR chemical shifts (Gaussian 09, B3LYP/6-31G*) to distinguish between tautomers or protonation states .
Basic: What safety protocols are essential when handling this compound in aqueous environments?
Q. Methodological Answer :
- Hydrolysis Risk : The hydrochloride salt may release HCl in water. Use pH-stable buffers (e.g., phosphate, pH 7.4) and avoid prolonged exposure to moisture.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Conduct reactions in a fume hood to prevent inhalation of fine powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
